Lithium;ZINC

Formation Enthalpy CALPHAD Thermodynamic Modeling

Lithium;ZINC (CAS 12057-22-6), stoichiometrically LiZn, is a binary intermetallic compound crystallizing in the cubic B32 (Zintl) structure with space group Fd-3m and Li–Zn bond lengths of 2.67 Å. With a molecular weight of 72.3 g/mol and calculated density of 4.08 g/cm³, LiZn belongs to the I–II intermetallic class and is structurally and electronically distinct from other Li–M (M = Al, Ga, In, Cd) Zintl phases.

Molecular Formula LiZn
Molecular Weight 72.3 g/mol
CAS No. 12057-22-6
Cat. No. B14719343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;ZINC
CAS12057-22-6
Molecular FormulaLiZn
Molecular Weight72.3 g/mol
Structural Identifiers
SMILES[Li].[Zn]
InChIInChI=1S/Li.Zn
InChIKeyKUJOABUXCGVGIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium;ZINC (CAS 12057-22-6) Procurement Guide: Differentiating the LiZn Intermetallic for Battery and Materials Research


Lithium;ZINC (CAS 12057-22-6), stoichiometrically LiZn, is a binary intermetallic compound crystallizing in the cubic B32 (Zintl) structure with space group Fd-3m and Li–Zn bond lengths of 2.67 Å [1]. With a molecular weight of 72.3 g/mol and calculated density of 4.08 g/cm³, LiZn belongs to the I–II intermetallic class and is structurally and electronically distinct from other Li–M (M = Al, Ga, In, Cd) Zintl phases [2]. Its primary industrial and research significance lies in its role as a lithiophilic alloy layer for dendrite-suppressing lithium metal battery anodes, where its reproducible stoichiometry and known thermodynamic parameters enable systematic interface engineering that structurally similar compounds cannot replicate without re-optimization.

Why Generic Substitution of LiZn (CAS 12057-22-6) Fails: The Cost of Ignoring Thermodynamic and Kinetic Specificity


In-class lithium binary alloys such as LiCd, LiAl, and LiB are not interchangeable with LiZn because their thermodynamic stability, lithium diffusion kinetics, and electronic structure differ in ways that directly govern battery anode performance. The standard formation enthalpy of LiZn (–15.3 ± 0.5 kJ/mol at. at 723 K) differs substantially from that of LiAl (–20.7 ± 0.5 kJ/mol at. at 956 K) [1]. Lithium chemical diffusion in LiZn (≈10⁻⁹ cm²/s) is two orders of magnitude slower than in Li₄.₄Sn (≈10⁻⁷ cm²/s), profoundly affecting plating/stripping kinetics [2]. Even within the same B32 structure family, LiZn and LiCd exhibit measurably distinct Knight shifts (0.20% vs. 0.39%), reflecting different electronic band structures near the Fermi level [3]. Substituting a generic 'Li alloy' without verifying these parameters risks introducing uncontrolled nucleation overpotentials, altered cycling stability, and unanticipated interfacial degradation.

Quantitative Evidence Guide: When LiZn (CAS 12057-22-6) Outperforms or Fundamentally Differs from Comparator Alloys


Standard Formation Enthalpy: LiZn vs. LiAl – Quantifying Thermodynamic Stability Differences

The calorimetrically measured standard formation enthalpy of LiZn is –15.3 ± 0.5 kJ/mol at. at 723 K, significantly less exothermic than that of the structurally analogous AlLi intermetallic phase (–20.7 ± 0.5 kJ/mol at. at 956 K), as determined by the same calorimetric technique (Setaram MHTC 96) [1][2]. DFT-calculated formation energies confirm this trend: LiZn = –0.219 eV/atom, LiAl = –0.243 eV/atom, and LiCd = –0.259 eV/atom, establishing that LiZn is the least thermodynamically stabilized among these B32 Zintl phases [3][4][5]. This lower formation enthalpy implies a smaller driving force for alloy decomposition during repeated electrochemical cycling, a property relevant for anode structural reversibility.

Formation Enthalpy CALPHAD Thermodynamic Modeling Alloy Design

Lithium Chemical Diffusion Coefficient: LiZn vs. Li₄.₄Sn and LiCd – Kinetic Selectivity for Controlled Plating

A direct head-to-head study measured the chemical diffusion coefficients of single-phase binary lithium alloys at ambient temperature: LiZn ≈ 10⁻⁹ cm²/s, LiCd ≈ 10⁻⁹ cm²/s, and Li₄.₄Sn ≈ 10⁻⁷ cm²/s [1]. The two-order-of-magnitude slower diffusion in LiZn relative to Li₄.₄Sn indicates that LiZn-based anodes inherently moderate lithium transport rates, reducing the propensity for local Li⁺ flux concentration and associated dendritic growth. This kinetic moderation is also evident in electrochemical polarization measurements, where LiyZn (0.67 ≤ y ≤ 1) exhibits fast charge-transfer kinetics but controlled bulk diffusion, contrasting with the faster bulk transport but greater volume expansion of Li₄.₄Sn [2].

Diffusion Coefficient Anode Kinetics Dendrite Suppression Alloy Electrode

Lithium Nucleation Overpotential on LiZn vs. Bare Cu: Quantifying the Lithiophilicity Advantage

Electrochemical activation of ZnF₂ on Cu foil generates a LiZn/LiF composite layer that reduces the overpotential for Li nucleation to 11 mV at 1 mA cm⁻², a value that remains nearly unchanged after 200 plating/stripping cycles [1]. In symmetric cell configuration, the Li/(LiF–LiZn)/Cu electrode cycles stably for over 1000 hours with a voltage hysteresis of only 17 mV at 1 mA cm⁻² and 1 mAh cm⁻², while bare Li/Cu cells exhibit rapidly increasing hysteresis and premature failure [1]. A complementary study confirms that a Li/LiZn@Cu anode delivers stable cycling for over 1200 hours at 0.5 mA cm⁻²/1 mAh cm⁻², whereas the Li@Cu control fails at approximately 380 hours [2]. The contact angle of molten Li–Zn mixture on Cu (≈62°) is substantially lower than that of pure Li on Cu (≈110°), quantitatively confirming the lithiophilic benefit of Zn incorporation [2].

Nucleation Overpotential Lithiophilicity Current Collector Dendrite-Free Plating

Knight Shift and Electronic Structure: How LiZn Diverges from LiCd and LiAl Within the B32 Family

Nuclear magnetic resonance measurements reveal that the ⁶⁷Zn Knight shift in LiZn is 0.20%, compared to 0.39% for ¹¹³Cd in isostructural LiCd, while the ⁷Li Knight shift in both compounds is below 0.01% [1]. This difference in Knight shift at the Group-IIB site reflects distinct s-character conduction electron densities at the Zn vs. Cd nuclei near the Fermi level. Photoemission studies further demonstrate that LiZn's valence band structure deviates appreciably from theoretical relativistic augmented plane-wave (RAPW) calculations, whereas LiAl, LiGa, and LiIn all show excellent agreement with theory [2]. This electronic structure anomaly is unique to LiZn within the B32 Zintl series and indicates that s-to-p charge promotion mechanisms operate differently in the Zn-containing compound, with practical implications for interfacial electron transfer kinetics in electrochemical applications.

Knight Shift NMR Spectroscopy Electronic Band Structure Zintl Phase

High-Rate Cycling Stability of LiZn-Protected Anodes: Performance Benchmarks Against Pure Li and LiB Alloys

A LiZn alloy-based artificial solid-electrolyte interphase (SEI) layer, strengthened by polymer-like [LiNBH]ₙ chains, enables a Li metal anode to achieve an ultralong lifespan of 1200 hours at a high current density of 5 mA cm⁻² with a fixed capacity of 5 mAh cm⁻² [1]. When paired with a commercial LiFePO₄ cathode, the full cell retains a specific capacity of 133 mAh g⁻¹ and 88% capacity retention after 400 cycles at 1C [1]. In a separate system, a LiZn/LiI hybrid protective layer on Li metal achieves stable cycling for 470 hours at 2 mA cm⁻²/2 mAh cm⁻², significantly outperforming unmodified Li anodes [2]. While LiB-based anodes modified with a LiZn surface layer (LiBZn) can achieve 1800 hours at 1 mA cm⁻² with a 14 mV overpotential, the LiB substrate contributes additional mass and process complexity; the LiZn-only approach on bare Li provides comparable stability with simpler fabrication [3].

Cycling Stability High Current Density Li Metal Anode Artificial SEI

Application Scenarios Where Lithium;ZINC (LiZn, CAS 12057-22-6) Delivers Quantifiable Differentiation


Dendrite-Free Lithium Metal Anode Fabrication via LiZn Lithiophilic Interlayer

Researchers developing lithium metal batteries (LMBs) can employ LiZn as a lithiophilic alloy interlayer on Cu current collectors or directly on Li foil. The 11 mV nucleation overpotential and >1200-hour symmetric cell cycling stability at 0.5–5 mA cm⁻², validated against bare Cu and pure Li controls, make LiZn the preferred choice for achieving homogeneous Li plating and suppressing dendritic growth [1][2]. When procuring LiZn for this application, verification of stoichiometric LiZn phase purity by XRD (reference PDF#03-0954) is recommended, as the presence of alternative Li–Zn phases (Li₂Zn₃, LiZn₂, Li₂Zn₅, LiZn₄) will alter the thermodynamic and kinetic properties documented above [3].

CALPHAD Thermodynamic Database Refinement Using Experimentally Validated LiZn Formation Enthalpy

The calorimetrically measured standard formation enthalpy of LiZn (–15.3 ± 0.5 kJ/mol at. at 723 K) serves as a critical experimental anchor for CALPHAD assessments of the Li–Zn binary and Li–Zn–X ternary systems [1]. Researchers performing thermodynamic modeling should procure phase-pure LiZn with documented thermal history, as the formation enthalpy data is temperature-dependent and phase-specific; misidentification of the LiZn phase with adjacent intermetallics (Li₂Zn₃, LiZn₂) will introduce systematic errors into calculated phase diagrams [3]. The experimentally validated value supersedes earlier Miedema model estimates, which deviate from measurement by several kJ/mol at.

Solid-State Electrolyte Interface Engineering in Garnet-Based Solid-State Batteries

LiZn alloy anodes demonstrate improved wettability and reduced interfacial resistance when paired with garnet-structured solid electrolytes such as Li₆.₂₈Al₀.₂₄La₃Zr₂O₁₂ (LLZO). The 48° reduction in contact angle (from ≈110° for pure Li to ≈62° for Li–Zn on substrate) directly translates to enhanced interfacial contact and lower area-specific interfacial resistance [2]. For procurement decisions in solid-state battery research, LiZn-modified anodes should be selected over pure Li anodes when the electrolyte is known to exhibit poor wetting by molten Li, as the lithiophilic Zn component mitigates this interfacial incompatibility without requiring high-temperature processing that could degrade the solid electrolyte.

Benchmarking Lithium Diffusion Kinetics in Alloy Anode Screening Studies

The chemical diffusion coefficient of lithium in LiZn (≈10⁻⁹ cm²/s) provides a well-characterized baseline for screening new alloy anode candidates. Because LiZn diffusion is two orders of magnitude slower than that in Li₄.₄Sn (≈10⁻⁷ cm²/s) yet supports stable electrochemical cycling, it represents an intermediate kinetic regime that balances rate capability against dendrite suppression [4]. Researchers evaluating novel anode materials should include LiZn as a reference compound in diffusion-limited cycling studies, as its established diffusion parameters enable meaningful comparative assessment of whether a new material's kinetic properties are likely to support or hinder dendrite-free operation.

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